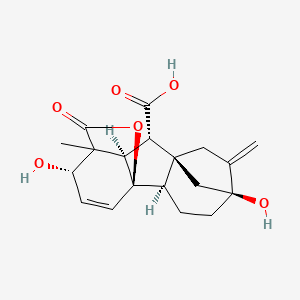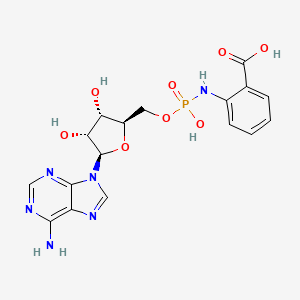
齐诺布福宁
概述
描述
5-羟基-N,N,N-三甲基色胺,俗称5-羟色胺季铵盐,是一种含氮有机分子。它是神经递质5-羟色胺的季铵类似物,在情绪调节、睡眠和其他生理过程中起着至关重要的作用。 这种化合物自然存在于某些植物和动物分泌物中,包括一些青蛙和蟾蜍的皮肤 .
科学研究应用
5-羟基-N,N,N-三甲基色胺有几个科学研究应用:
化学: 它被用作模型化合物来研究季铵盐在各种化学反应中的行为。
生物学: 该化合物用于研究5-羟色胺受体,尤其是5-HT3受体,因为它具有高亲和力和选择性.
安全和危害
Bufotenine is classified as a highly flammable liquid and vapor, and it causes serious eye irritation . Ingestion of Bufotenine has resulted in several reported cases of poisoning, some of which resulted in death . The acute toxicity of Bufotenine in rodents has been calculated to have an LD50 of between 200 and 300 mg/kg .
作用机制
5-羟基-N,N,N-三甲基色胺的作用机制涉及它与5-羟色胺受体,尤其是5-HT3受体的相互作用。该受体是一种配体门控离子通道,当被该化合物激活时,它允许钠和钾等离子跨细胞膜流动。 这种离子流导致各种下游效应,包括神经元兴奋性和神经递质释放的变化 .
生化分析
Biochemical Properties
Bufoteninium plays a significant role in biochemical reactions due to its structural similarity to serotonin. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and serotonin receptors. Bufoteninium is metabolized by MAO, which deaminates it to produce 5-hydroxyindoleacetic acid. This interaction is crucial as it determines the compound’s psychoactive effects and duration of action .
Cellular Effects
Bufoteninium affects various cell types and cellular processes. It influences cell signaling pathways by binding to serotonin receptors, particularly the 5-HT2A receptor. This binding alters gene expression and cellular metabolism, leading to changes in neurotransmitter release and neuronal activity. Bufoteninium’s impact on cell function includes modulation of mood, perception, and cognition .
Molecular Mechanism
The molecular mechanism of bufoteninium involves its interaction with serotonin receptors and inhibition of serotonin reuptake. Bufoteninium binds to the 5-HT2A receptor, activating intracellular signaling cascades that result in altered gene expression and neurotransmitter release. Additionally, bufoteninium inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bufoteninium change over time due to its stability and degradation. Bufoteninium is relatively stable under controlled conditions but can degrade when exposed to light and heat. Long-term studies have shown that bufoteninium can have lasting effects on cellular function, including persistent changes in gene expression and neurotransmitter levels .
Dosage Effects in Animal Models
The effects of bufoteninium vary with different dosages in animal models. Low doses of bufoteninium can induce mild psychoactive effects, while higher doses can lead to more pronounced changes in behavior and perception. At very high doses, bufoteninium can cause toxic effects, including convulsions and respiratory distress. These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy .
Metabolic Pathways
Bufoteninium is involved in several metabolic pathways, primarily through its interaction with monoamine oxidase. The enzyme deaminates bufoteninium to produce 5-hydroxyindoleacetic acid, which is then excreted in the urine. This metabolic pathway is crucial for regulating the compound’s psychoactive effects and duration of action .
Transport and Distribution
Bufoteninium is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its psychoactive effects. Bufoteninium interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues .
Subcellular Localization
The subcellular localization of bufoteninium is primarily within the cytoplasm and synaptic vesicles of neurons. Bufoteninium’s activity and function are influenced by its localization, as it needs to be in proximity to serotonin receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing bufoteninium to specific cellular compartments .
准备方法
5-羟基-N,N,N-三甲基色胺的合成通常涉及5-羟色胺或其衍生物的季铵化。一种常见的方法包括在碱(如氢氧化钠)存在下,使5-羟色胺与碘甲烷反应。 该反应生成季铵盐 . 工业生产方法可能涉及类似的合成路线,但针对更高的产量和纯度进行了优化,通常采用先进的纯化技术,如重结晶和色谱法 .
化学反应分析
5-羟基-N,N,N-三甲基色胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类。
还原: 还原反应可以将其还原回其伯胺形式。
取代: 它可以进行亲核取代反应,特别是在季铵基团上。这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化锂铝)和亲核试剂(如叠氮化钠)
相似化合物的比较
5-羟基-N,N,N-三甲基色胺在结构上类似于其他5-羟色胺类似物,如蟾蜍毒素和蟾毒碱。它在其季铵结构中是独特的,这赋予了它独特的药理特性:
蟾蜍毒素: 5-羟色胺的伯胺类似物,以其精神活性而闻名。
蟾毒碱: 与蟾蜍毒素类似,但有一个三甲铵基团,使其成为5-HT3受体的选择性激动剂
裸盖菇素和裸盖菇碱: 这些化合物存在于迷幻蘑菇中,在结构上相似,但在取代模式和精神活性方面有所不同.
属性
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(2,3)7-6-10-9-14-13-5-4-11(16)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYGARYIJIZXGW-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209469 | |
| Record name | Bufotenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60657-23-0 | |
| Record name | Bufotenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060657230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufotenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cinobufotenine and how does it compare to related compounds like serotonin?
A1: Cinobufotenine acts as a non-selective serotonin receptor agonist, meaning it binds to and activates different subtypes of serotonin receptors [, ]. While it shares structural similarities with serotonin (5-hydroxytryptamine), cinobufotenine exhibits significantly lower potency on the rat fundus strip, a common model for studying serotonin activity. Cinobufotenine demonstrates less than one-thousandth of the activity of 5-hydroxytryptamine in this model []. Furthermore, cinobufotenine displays varying degrees of activity on different smooth muscle preparations compared to coryneine, the quaternary derivative of dopamine [].
Q2: The chemical structure of cinobufotenine seems to be important for its activity. What modifications impact its effects?
A2: The presence and position of the hydroxyl group in cinobufotenine are crucial for its activity. Replacing the hydroxyl group with a methoxy group drastically reduces its potency, even leading to antagonistic effects on the frog rectus abdominis muscle []. This highlights the importance of the hydroxyl group for receptor binding and activation.
Q3: Can you elaborate on the differences in pharmacological effects observed between cinobufotenine and its close relative, virido-bufotenine B?
A3: While both compounds are structurally similar, virido-bufotenine B, isolated from the European green toad (Bufo viridis viridis), exhibits significantly lower pressor activity compared to cinobufotenine []. This difference might be attributed to subtle structural variations affecting their interaction with receptors or differences in their pharmacokinetic profiles.
Q4: Ch'an Su, the dried venom of the Chinese toad, contains cinobufotenine among other active compounds. How does cinobufotenine contribute to the overall pharmacological effects of Ch'an Su?
A4: Cinobufotenine, as a component of Ch'an Su, contributes to its overall effect profile by acting as a pressor agent, primarily through vasoconstriction and cardiac stimulation []. Its potency is estimated to be about one-tenth that of epinephrine chloride. Furthermore, cinobufotenine enhances the tone of isolated intestines and uteri and exhibits a mild miotic effect when applied topically to the eyes of rabbits and cats [].
Q5: Research on cinobufotenine often utilizes different animal models. Why is this necessary and what can these models tell us?
A5: The use of various animal models, such as frogs, guinea pigs, and rats, is crucial for understanding the pharmacological effects of cinobufotenine across different species and physiological systems [, ]. This comparative approach allows researchers to assess the compound's activity on different muscle tissues and organ systems, providing a more comprehensive understanding of its potential therapeutic applications and limitations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


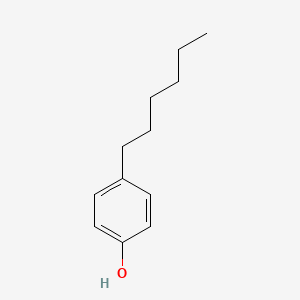


![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B1211914.png)
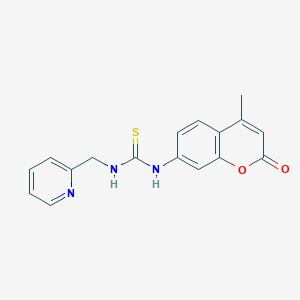

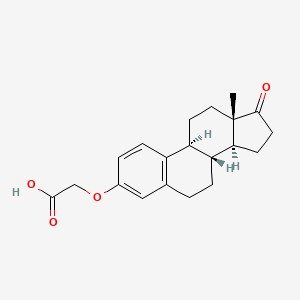
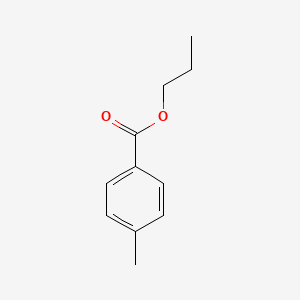

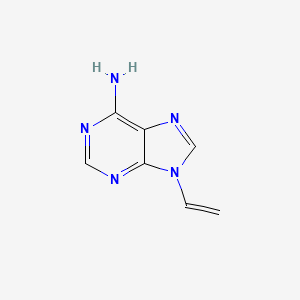
![Methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1211924.png)
